N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-9-10(2)21-14-13(9)15(20)22-16(18-14)17-12(19)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAXCDZKIMVGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar derivatives of thieno[2,3-d]pyrimidine have been identified as inhibitors for trmd isolated from haemophilus influenzae. TrmD is a tRNA methyltransferase, which plays a crucial role in bacterial protein synthesis.
Biological Activity
N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of phenylacetamides, which are known for a wide range of biological effects, including analgesic, anticonvulsant, and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 477.56 g/mol. Its structure includes a thieno[2,3-d][1,3]thiazin core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₂O₂S₂ |
| Molecular Weight | 477.56 g/mol |
| CAS Number | 1260632-09-4 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with thieno[2,3-d][1,3]thiazine structures exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve the inhibition of microbial enzymes critical for survival.
Antidepressant Activity
A study evaluating phenylacetamide derivatives highlighted the antidepressant potential of compounds structurally similar to this compound. The most potent derivative showed a significant decrease in immobility duration in forced swim tests (FST), suggesting its efficacy as an antidepressant agent.
Table 1: Antidepressant Activity Results
| Compound | Dose (mg/kg) | % Decrease in Immobility (FST) |
|---|---|---|
| VS25 | 15 | 12.5% |
| VS25 | 30 | 82.23% |
| VS25 | 60 | 10% |
Cytotoxicity
Preliminary cytotoxicity assays suggest that this compound exhibits moderate cytotoxic effects on cancer cell lines. Further studies are required to elucidate its potential as an anticancer agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Receptor Interaction : Preliminary docking studies indicate potential interactions with neurotransmitter receptors related to mood regulation.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related phenylacetamide derivatives:
-
Study on Antidepressant Activity : A systematic evaluation using tail suspension tests and FST showed promising results for derivatives similar to this compound.
"The most active compound exhibited a significant reduction in immobility duration compared to standard antidepressants" .
- Antimicrobial Studies : Investigations into the antimicrobial properties revealed effective inhibition against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their distinguishing features:
Key Comparative Insights
Core Heterocycle Variations
- Thieno[1,3]thiazin vs. Benzothiazole: The thieno[1,3]thiazin core (main compound) offers greater π-electron delocalization compared to benzothiazole derivatives (e.g., ). This may influence binding to aromatic-rich enzyme pockets .
- 1,3-Thiazin vs.
Substituent Effects
- Phenylacetamide vs. Benzamide : The CH₂ spacer in the main compound’s phenylacetamide group likely improves solubility compared to benzamide analogs (–9) by introducing rotational flexibility and polar surface area .
- Electron-Withdrawing Groups : The nitro-substituted analog () may exhibit enhanced reactivity in nucleophilic environments but reduced solubility due to increased hydrophobicity .
Physicochemical and Predicted Properties
- Lipophilicity : The main compound’s predicted logP (~2.5–3.0) is higher than benzamide analogs (logP ~2.0) due to the phenylacetamide’s hydrophobic spacer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
